2-(1,2-Benzothiazol-3-yl)ethan-1-amine hydrochloride
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Overview
Description
2-(1,2-Benzothiazol-3-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H11ClN2S It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Benzothiazol-3-yl)ethan-1-amine hydrochloride typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with an aldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the benzothiazole ring . The resulting product is then treated with ethan-1-amine to introduce the amine group, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Benzothiazol-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce amine derivatives .
Scientific Research Applications
2-(1,2-Benzothiazol-3-yl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1,2-Benzothiazol-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . Additionally, the amine group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler benzothiazole derivative without the ethan-1-amine group.
2-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-amine hydrochloride: A similar compound with a chlorine substituent on the benzothiazole ring.
Uniqueness
2-(1,2-Benzothiazol-3-yl)ethan-1-amine hydrochloride is unique due to the presence of both the benzothiazole ring and the ethan-1-amine group. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(1,2-benzothiazol-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S.ClH/c10-6-5-8-7-3-1-2-4-9(7)12-11-8;/h1-4H,5-6,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAIZYGKJIDFEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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